molecular formula C9H20ClN B12439502 1-Cycloheptylethan-1-amine hydrochloride

1-Cycloheptylethan-1-amine hydrochloride

Cat. No.: B12439502
M. Wt: 177.71 g/mol
InChI Key: MBTQXHLLVKOQFI-UHFFFAOYSA-N
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Description

1-Cycloheptylethan-1-amine hydrochloride (CAS: 1461689-26-8) is a chiral primary amine hydrochloride with the molecular formula C₉H₁₉N·HCl and a molecular weight of 177.72 g/mol . Structurally, it consists of a cycloheptane ring substituted with an ethylamine group, where the amine is protonated as a hydrochloride salt. This compound is part of a broader class of cycloalkyl-substituted amines, which are frequently utilized in pharmaceutical synthesis, agrochemical research, and as intermediates in asymmetric catalysis . Its stereochemistry, particularly the (1R)-configuration, may influence its biological activity and binding affinity in receptor-targeted applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cycloheptylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTQXHLLVKOQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Enamines

A scalable route involves asymmetric hydrogenation of enamine precursors. For example, cycloheptanone is condensed with (S)-α-phenylethylamine to form a chiral enamine, which undergoes hydrogenation using a ruthenium-based catalyst (e.g., RuCl[(S)-Xyl-SYNPHOS]) to yield the (S)-enantiomer. Subsequent acid hydrolysis and salt formation with HCl produce the hydrochloride salt.

  • Key Conditions :
    • Solvent: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran
    • Catalyst loading: 0.01–0.1 mol%
    • Pressure: 50–100 bar H₂
    • Yield: 70–85% enantiomeric excess (ee).

Enzymatic Kinetic Resolution

Racemic 1-cycloheptylethan-1-amine is resolved using lipases or acylases. For instance, Pseudomonas fluorescens lipase selectively acetylates the (R)-enantiomer, leaving the (S)-amine unreacted. The mixture is then treated with HCl to isolate the (S)-hydrochloride salt.

  • Optimization Parameters :
    • Temperature: 25–35°C
    • pH: 7.0–8.5
    • Conversion: ~50% (theoretical maximum for kinetic resolution)
    • ee: >99% for (S)-enantiomer.

Reductive Amination of Cycloheptyl Ketones

Cycloheptyl methyl ketone is reacted with ammonium acetate or benzylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium on carbon (H₂/Pd-C) facilitates reductive amination.

  • Typical Protocol :
    • Cycloheptyl methyl ketone (1 equiv), ammonium acetate (2 equiv), and NaBH₃CN (1.5 equiv) in methanol.
    • Stir at 25°C for 24 hours.
    • Acidify with HCl and purify via recrystallization.
  • Yield : 60–75%
  • Purity : >95% (HPLC).

Grignard Reaction with Cycloheptylmagnesium Bromide

Ethylamine is treated with cycloheptylmagnesium bromide to form 1-cycloheptylethan-1-amine, followed by HCl salt formation.

  • Reaction Scheme :
    $$
    \text{CH₃CH₂NH₂ + Cycloheptyl-MgBr → CH₃CH₂NH-Cycloheptyl} \quad \text{(1)}
    $$
    $$
    \text{CH₃CH₂NH-Cycloheptyl + HCl → 1-Cycloheptylethan-1-amine hydrochloride} \quad \text{(2)}
    $$
  • Challenges :
    • Requires strict anhydrous conditions.
    • Low stereoselectivity (racemic mixture).

Hydrolysis of N-Acyl Derivatives

N-acetyl-1-cycloheptylethan-1-amine is hydrolyzed under acidic conditions. For example, refluxing with 6M HCl for 48 hours cleaves the acetyl group, yielding the amine hydrochloride.

  • Conditions :
    • Temperature: 110–130°C
    • Solvent: HBr/H₂O (40–47% w/w)
    • Yield: 80–90%.

Comparison of Synthetic Methods

Method Yield ee (%) Cost Scalability
Asymmetric Hydrogenation 70–85% >99 High Industrial
Enzymatic Resolution 40–45% >99 Moderate Lab-scale
Reductive Amination 60–75% Racemic Low Pilot-scale
Grignard Reaction 50–65% Racemic Low Lab-scale
Hydrolysis 80–90% Racemic Low Industrial

Purification and Characterization

  • Recrystallization : The hydrochloride salt is purified from ethanol/water mixtures (3:1 v/v).
  • Analytical Data :
    • Melting Point : 210–215°C (decomposes).
    • ¹H NMR (D₂O, 400 MHz): δ 1.35–1.60 (m, 12H, cycloheptyl), 2.90 (q, J = 7.2 Hz, 1H, CHNH₃⁺), 1.45 (d, J = 7.2 Hz, 3H, CH₃).
    • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

The asymmetric hydrogenation method (Section 1.1) is preferred for large-scale production due to its high enantioselectivity and compatibility with continuous-flow reactors. However, enzymatic resolution offers greener alternatives by avoiding transition-metal catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group acts as a nucleophile, reacting with alkyl halides or carbonyl electrophiles:

General Reaction :

1 Cycloheptylethan 1 amine+R XBaseR NH CH Cycloheptyl+HX\text{1 Cycloheptylethan 1 amine}+\text{R X}\xrightarrow{\text{Base}}\text{R NH CH Cycloheptyl}+\text{HX}

Electrophile (R-X) Product Conditions Application
Methyl bromideN-Methyl derivativeEt₃N, DMF, 25°C, 12 hrs Pharmaceutical intermediates
Benzoyl chlorideN-Benzoylated amidePyridine, 0°C → RT, 2 hrs Polymer crosslinking agents

Substitution efficiency depends on steric hindrance from the cycloheptyl group, which slows reaction kinetics compared to linear amines .

Acylation and Amide Formation

The amine reacts with acid chlorides to form stable amides:

Mechanism :

  • Nucleophilic attack on the carbonyl carbon.

  • Elimination of HCl (base-mediated).

  • Formation of N-acylated product .

Example :

1 Cycloheptylethan 1 amine+AcClNaHCO Ac NH CH Cycloheptyl+HCl\text{1 Cycloheptylethan 1 amine}+\text{AcCl}\xrightarrow{\text{NaHCO }}\text{Ac NH CH Cycloheptyl}+\text{HCl}

Key Data :

  • Reaction completion: >90% (monitored by TLC).

  • Byproducts: <5% diacylated species .

Reaction with Carbonyl Compounds

Forms imines or enamines depending on conditions:

Carbonyl Compound Product Conditions Catalyst
CyclohexanoneEnamineReflux, toluene, 8 hrs p-TsOH
FormaldehydeN-Methylene derivativeRT, H₂O/EtOH, 2 hrs None

Imine intermediates are unstable in aqueous media but stabilize in nonpolar solvents .

Hofmann Elimination

Under strong basic conditions, the amine undergoes elimination to form alkenes:

Reaction :

1 Cycloheptylethan 1 amineNaOH Br Cycloheptylethylene+NH \text{1 Cycloheptylethan 1 amine}\xrightarrow{\text{NaOH Br }}\text{Cycloheptylethylene}+\text{NH }

Key Observations :

  • Regioselectivity favors the more substituted alkene (Zaitsev rule).

  • Reaction efficiency: ~70% .

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions:

C H NH Cl C H NH +Cl \text{C H NH Cl }\rightleftharpoons \text{C H NH }+\text{Cl }

Property Value Measurement Method
pKₐ (amine)10.2 ± 0.3Potentiometric titration
Solubility in H₂O85 g/L (20°C)Gravimetric analysis

Oxidation Reactions

Controlled oxidation yields nitroso or nitro derivatives:

Example :

1 Cycloheptylethan 1 amineKMnO H Cycloheptylnitroethane\text{1 Cycloheptylethan 1 amine}\xrightarrow{\text{KMnO H }}\text{Cycloheptylnitroethane}

Challenges : Over-oxidation to carboxylic acids occurs without pH control.

Scientific Research Applications

Chemical Properties and Structure

1-Cycloheptylethan-1-amine hydrochloride, with the chemical formula C10_{10}H16_{16}ClN, is characterized by a cycloheptane ring attached to an ethylamine group. Its unique structure contributes to its biological activity, making it a candidate for various applications.

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds similar to this compound exhibit potential antidepressant effects. A study published in the Journal of Medicinal Chemistry explored various amine derivatives for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The findings suggest that this compound could serve as a lead compound for developing new antidepressants that target these pathways effectively.

2. Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis. A case study involving rat models showed that administration of this compound reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. This suggests its potential application in neurodegenerative disease therapies.

Synthetic Applications

1. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its amine functionality allows it to participate in various chemical reactions, including alkylation and acylation processes. A notable application is its use in synthesizing more complex nitrogen-containing compounds, which are crucial in pharmaceuticals and agrochemicals.

2. Intermediate in Drug Development

In pharmaceutical research, this compound is often utilized as an intermediate in the synthesis of novel drug candidates. Its unique structural properties can enhance the pharmacokinetic profiles of drugs, leading to improved efficacy and reduced side effects.

Table 1: Summary of Pharmacological Studies Involving this compound

Study TypeFindingsReference
Antidepressant StudyIncreased serotonin levels; reduced depression scoresJournal of Medicinal Chemistry
NeuroprotectionReduced neuroinflammation; improved cognitive functionNeurobiology Reports
Synthesis ApplicationEffective precursor for nitrogen-containing compoundsOrganic Chemistry Journal

Mechanism of Action

The mechanism of action of 1-Cycloheptylethan-1-amine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific molecular pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-cycloheptylethan-1-amine hydrochloride with structurally related cycloalkyl- and aryl-substituted amine hydrochlorides, emphasizing molecular features, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number References
1-Cycloheptylethan-1-amine HCl C₉H₁₉N·HCl 177.72 Cycloheptyl group, primary amine 1461689-26-8
1-Cyclopentylethanamine HCl C₇H₁₅N·HCl 149.66 Cyclopentyl group, primary amine 38118-79-5
1-Cyclohexylpropan-2-amine HCl C₉H₁₉N·HCl 177.72 Cyclohexyl group, secondary amine (propan-2-amine) 5471-54-5
1-(1-Phenylcyclopentyl)ethan-1-amine HCl C₁₃H₁₈ClN 225.76 Phenyl-substituted cyclopentyl, primary amine 1607302-84-0
1-Phenylcyclohexanamine HCl C₁₂H₁₈ClN 211.73 Phenyl-substituted cyclohexyl, primary amine 1934-71-0

Key Observations:

Amine Substitution :

  • Primary amines (e.g., 1-cycloheptylethan-1-amine HCl) are more nucleophilic than secondary amines (e.g., 1-cyclohexylpropan-2-amine HCl), making them reactive intermediates in alkylation or acylation reactions .

Phenyl-substituted analogs (e.g., 1-phenylcyclohexanamine HCl) are precursors to antidepressants and antipsychotics, highlighting the pharmacological relevance of aryl-cycloalkyl amines .

Table 2: Physicochemical and Application Comparison

Compound Name Solubility Melting Point (°C) Key Applications References
1-Cycloheptylethan-1-amine HCl Soluble in polar solvents (e.g., water, methanol) Not reported Chiral intermediate in drug synthesis
1-Cyclopentylethanamine HCl Soluble in DMSO, methanol 160–165 Building block for agrochemicals
1-Cyclohexylpropan-2-amine HCl Soluble in ethanol, chloroform 190–195 Precursor to norpropylhexedrine (stimulant)
1-(1-Phenylcyclopentyl)ethan-1-amine HCl Soluble in ethyl acetate Not reported Research in CNS-targeted therapeutics

Research Findings:

  • Synthetic Utility: The hydrochloride salt form enhances stability during reactions, as seen in the synthesis of methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride, where the amine hydrochloride avoids unwanted side reactions with acid chlorides .

Biological Activity

1-Cycloheptylethan-1-amine hydrochloride, with the CAS number 177859-53-9, is a compound that has garnered interest due to its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C9_9H20_{20}ClN
Molecular Weight: 177.71 g/mol
Structure: The compound features a cycloheptyl group attached to an ethanamine backbone, which may influence its interaction with biological targets.

The precise mechanisms of action for this compound remain to be fully elucidated. However, based on studies of analogous compounds:

  • Receptor Interaction: It is hypothesized that this compound may interact with various neurotransmitter receptors, including dopamine and serotonin receptors, potentially leading to psychoactive effects.
  • CNS Stimulation: Similar compounds have been shown to stimulate CNS activity, which could lead to increased alertness or changes in mood.

Case Studies and Research Findings

Currently, there is a scarcity of direct case studies focusing exclusively on this compound. However, research on structurally related compounds provides insights into potential biological activities:

Table: Comparative Biological Activity of Related Compounds

Compound NameBiological ActivityReference
N-Methyl-D-aspartate (NMDA) AntagonistsInduce psychotomimetic effects; alter dopamine pathways
1-Phenylcyclohexan-1-amine HydrochlorideRewarding properties; self-administration in animal models
(-)-Mefloquine HydrochlorideAntimalarial activity; receptor binding studies

Notable Findings

Research has indicated that similar compounds can lead to significant changes in brain wave activity and neurotransmitter levels, which may be relevant for understanding the potential effects of this compound. For example:

  • Alterations in dopamine-related proteins were noted in studies involving PCA (1-phenylcyclohexan-1-amine hydrochloride), suggesting that similar pathways may be activated by this compound .

Q & A

Q. What are the optimal synthetic routes for 1-Cycloheptylethan-1-amine hydrochloride?

The synthesis typically involves nucleophilic substitution of cycloheptylmethylamine with ethyl halides, followed by hydrochlorination. Key reagents include methyl iodide or ethyl bromide under anhydrous conditions, with hydrochloric acid used to precipitate the hydrochloride salt. Reaction parameters such as temperature (0–5°C for exothermic steps) and solvent polarity (e.g., dichloromethane) are critical for yield optimization . Industrial-scale methods employ continuous flow reactors to enhance reproducibility and purity .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the cycloheptyl and ethylamine backbone by identifying characteristic shifts (e.g., cycloheptyl protons at δ 1.2–2.1 ppm and amine protons at δ 2.5–3.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C9_9H20_{20}ClN, calculated m/z 177.13).
  • FT-IR : Amine N-H stretches (~3300 cm1^{-1}) and C-Cl vibrations (600–800 cm1^{-1}) confirm salt formation .

Q. What safety protocols are essential during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine crystalline powder.
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Waste must be neutralized and disposed via certified chemical waste services .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve nucleophilic substitution kinetics.
  • Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance interfacial reactivity.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) removes unreacted amines, achieving >95% purity. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:4) .

Q. What analytical methods address impurities in final products?

  • HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect residual cyclopropane derivatives (λ = 254 nm).
  • LC-MS/MS : Quantify trace impurities (e.g., dealkylated byproducts) with MRM transitions (e.g., m/z 120 → 85).
  • Elemental Analysis : Confirm Cl^- content (theoretical: 20.1%) to validate salt stoichiometry .

Q. How do structural modifications (e.g., cycloheptyl vs. cyclopropyl groups) affect reactivity?

Comparative studies show that cycloheptyl’s larger ring strain reduces nucleophilicity compared to cyclopropyl analogs, requiring harsher conditions (e.g., higher temps or Lewis acids like AlCl3_3) for alkylation. Substituent effects can be modeled via DFT calculations to predict regioselectivity in substitution reactions .

Q. What mechanistic insights can isotopic labeling provide?

Deuterated analogs (e.g., 2^2H-labeled ethylamine) tracked via 2^2H NMR reveal hydrogen transfer pathways during oxidation. 15^{15}N-labeled amine groups help elucidate intermediates in reductive amination using NaBH4_4/AcOH .

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